Cyc065 - 1070790-89-4

Cyc065

Catalog Number: EVT-268029
CAS Number: 1070790-89-4
Molecular Formula: C21H31N7O
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyc065, chemically known as fadraciclib, is a novel, orally bioavailable, second-generation aminopurine [, ] that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high selectivity for CDK2 and CDK9 over other CDKs and non-CDK enzymes [, , ]. Cyc065 is classified as a transcriptional CDK inhibitor due to its ability to inhibit CDK9, a key regulator of transcription [, , ]. This compound plays a significant role in scientific research, particularly in the field of oncology, where it is being investigated for its potential as an anti-cancer agent [, , , ].

Future Directions
  • Clinical Development: Ongoing clinical trials are evaluating the safety and efficacy of Cyc065 as a single agent and in combination therapies for various cancers []. Continued clinical development will be crucial to determine its therapeutic potential in humans.

  • Biomarker Development: Identifying biomarkers that predict sensitivity and resistance to Cyc065 will be crucial for selecting patients who are most likely to benefit from treatment. Preclinical studies suggest that MLL gene status and the level of BCL2 family proteins may serve as potential biomarkers [, ].

Seliciclib

  • Compound Description: Seliciclib is an orally available, first-generation cyclin-dependent kinase (CDK) inhibitor with selectivity for CDK2 and CDK9. [] It has shown efficacy in preclinical models of multiple myeloma and glioblastoma. [, ] Similar to CYC065, seliciclib downregulates Mcl-1, sensitizing GBM cells to apoptosis induced by TRAIL. []
  • Relevance: Seliciclib is structurally related to CYC065, serving as the starting point for the development of fadraciclib. [] CYC065 is considered a second-generation, more potent derivative of seliciclib, exhibiting improved potency and selectivity for CDK2 and CDK9. []

Venetoclax (ABT-199)

  • Relevance: Venetoclax's mechanism of action complements that of CYC065. While CYC065 targets MCL1, venetoclax inhibits BCL2, offering a synergistic approach to overcome resistance associated with single-agent therapy. [, , , , ] Combining these agents has shown promising results in preclinical studies for treating CLL and AML. [, ]

Sapacitabine

  • Compound Description: Sapacitabine is an oral nucleoside analog that acts as a DNA-damaging agent. [] Its active metabolite, CNDAC, is also explored in combination therapies. [, ]
  • Relevance: Studies have shown that combining seliciclib with sapacitabine or CNDAC enhances anti-cancer activity. [, ] Given the structural similarities and shared CDK targets between seliciclib and CYC065, researchers suggest that CYC065 could also synergize with CNDAC in treating certain cancers. []

CNDAC

  • Compound Description: CNDAC is the active metabolite of the oral nucleoside analog sapacitabine, exhibiting DNA-damaging properties. [, ]
  • Relevance: CNDAC synergizes with seliciclib by prolonging the persistence of DNA double-strand breaks, ultimately enhancing cell death. [] Due to the similar mechanism of action and CDK target profile of seliciclib and CYC065, researchers suggest that CYC065 might also synergize with CNDAC in specific cancer types. []

(+)-JQ-1

  • Compound Description: (+)-JQ-1 is a BET (bromodomain and extra-terminal domain) inhibitor. [] BET inhibitors disrupt the interaction between BET proteins and acetylated histones, impacting the transcription of genes involved in cell growth and survival.
  • Relevance: Combining CYC065 with (+)-JQ-1 displayed synergistic anti-cancer effects in B-cell lymphoma cell lines, including those harboring MYC and BCL2 rearrangements (DHL). [] This synergy highlights the potential of targeting multiple oncogenic pathways for enhanced therapeutic benefit.

GSK525762

  • Compound Description: GSK525762 is a BET (bromodomain and extra-terminal domain) inhibitor. []
  • Relevance: Similar to (+)-JQ-1, combining GSK525762 with CYC065 demonstrated a synergistic effect against B-cell lymphoma cell lines, including those with MYC and BCL2 rearrangements (DHL). [] This synergy points to the potential of co-targeting CDK and BET proteins for enhanced therapeutic outcomes.

OTX-015

  • Compound Description: OTX-015 is a BET (bromodomain and extra-terminal domain) inhibitor. []
  • Relevance: In line with other BET inhibitors ((+)-JQ-1 and GSK525762), the combination of OTX-015 with CYC065 showed synergistic activity against B-cell lymphoma cell lines, including DHL. [] This synergy emphasizes the potential benefits of combining CDK and BET inhibition as a therapeutic strategy.

THZ1

  • Compound Description: THZ1 is a selective inhibitor of CDK7, another cyclin-dependent kinase involved in cell cycle regulation and transcription. [, ]
  • Relevance: Similar to CYC065, THZ1 exhibited potent anti-cancer activity against glioblastoma cells, including glioma stem cells, by inducing apoptosis and reducing cell viability. [, ] This suggests that both CDK2/9 and CDK7 could be viable targets for treating glioblastoma.
Overview

Cyc065, also known as fadraciclib, is a novel cyclin-dependent kinase inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly acute myeloid leukemia. This compound is classified as a second-generation inhibitor, optimized from earlier compounds such as seliciclib and CCT068127. Cyc065 selectively inhibits cyclin-dependent kinases 2 and 9, which are crucial for cell cycle regulation and transcriptional control, respectively.

Synthesis Analysis

The synthesis of Cyc065 involves several steps that optimize its potency and selectivity against cyclin-dependent kinases. The compound is synthesized through a multi-step chemical process that typically begins with the formation of key intermediates followed by coupling reactions to create the final product.

Technical Details

  • Reagents and Conditions: The synthesis often utilizes various organic solvents and reagents under controlled temperatures to facilitate reactions. For example, the purification of the compound may involve flash gradient column chromatography using solvents like chloroform and methanol.
  • Yield and Purity: The final product is characterized by high purity levels, often exceeding 95%, which is crucial for biological assays.
Molecular Structure Analysis

The molecular structure of Cyc065 is characterized by its unique arrangement of atoms that confer its inhibitory properties on cyclin-dependent kinases.

Structure Data

  • Molecular Formula: C₁₇H₁₅ClN₄O
  • Molecular Weight: Approximately 324.79 g/mol
  • Structural Features: The compound features a chlorinated aromatic ring system and a piperazine moiety, which are essential for its interaction with the target kinases.
Chemical Reactions Analysis

Cyc065 undergoes specific chemical reactions that are pivotal in its mechanism of action against cancer cells.

Reactions

  • Inhibition of Kinase Activity: Cyc065 binds to the ATP-binding site of cyclin-dependent kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways essential for cell proliferation and survival.
  • Induction of Apoptosis: At higher concentrations, Cyc065 induces apoptosis in cancer cells by activating caspase pathways, evidenced by increased levels of cleaved poly (ADP-ribose) polymerase.

Technical Details

  • Assays Used: The efficacy of Cyc065 is typically evaluated using resazurin reduction assays to determine IC50 values across various cancer cell lines, indicating its potency over time.
Mechanism of Action

The mechanism by which Cyc065 exerts its anti-cancer effects involves multiple pathways:

Process

  1. Inhibition of Cyclin-Dependent Kinases: By inhibiting CDK2 and CDK9, Cyc065 disrupts cell cycle progression and transcriptional regulation.
  2. Downregulation of Oncogenic Proteins: Treatment with Cyc065 leads to decreased levels of MCL-1, an anti-apoptotic protein, thereby promoting apoptosis.
  3. Cell Cycle Arrest: Although primarily inducing apoptosis, Cyc065 also causes cell cycle arrest at specific checkpoints.

Data

  • In vitro studies have shown that prolonged exposure to Cyc065 increases its potency, with IC50 values decreasing significantly over time in various leukemia cell lines .
Physical and Chemical Properties Analysis

Cyc065 exhibits several physical and chemical properties that are relevant for its pharmacological profile:

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light to prevent degradation.
  • pH Sensitivity: Exhibits stability across a wide pH range but optimal activity is often observed at physiological pH.
Applications

Cyc065 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: Primarily investigated for its efficacy in treating acute myeloid leukemia and other malignancies due to its ability to induce apoptosis and inhibit tumor growth.
  • Research Tool: Utilized in preclinical studies to explore the role of cyclin-dependent kinases in cancer biology and therapeutic resistance.
  • Combination Therapies: Ongoing research is evaluating the effectiveness of Cyc065 in combination with other anti-cancer agents to enhance therapeutic outcomes.

Properties

CAS Number

1070790-89-4

Product Name

Cyc065

IUPAC Name

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1

InChI Key

DLPIYBKBHMZCJI-WBVHZDCISA-N

SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CYC065; CYC-065; CYC 065; Fadraciclib

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.